ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-pyridin-4-ylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)9-7-13-14(8-9)10-3-5-12-6-4-10/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCJMHAHVWDBID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80719108 | |
| Record name | Ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80719108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1014631-92-5 | |
| Record name | Ethyl 1-(4-pyridinyl)-1H-pyrazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1014631-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80719108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation Reactions with Pyridine Derivatives
A foundational approach involves condensation reactions between pyridine derivatives and pyrazole precursors. For instance, ethyl 4-chloro-1H-pyrazole-4-carboxylate reacts with 4-aminopyridine under basic conditions (e.g., potassium carbonate) in polar solvents such as dimethylformamide (DMF) or toluene. The reaction typically proceeds at 80–100°C for 12–48 hours, achieving moderate yields (45–65%) .
Key Steps :
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Activation : The pyridine nitrogen undergoes nucleophilic attack on the chloro-substituted pyrazole.
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Base-Mediated Substitution : Potassium carbonate facilitates deprotonation, enhancing reactivity.
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Purification : Column chromatography (hexane/ethyl acetate) isolates the product .
Example Protocol :
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Reagents : Ethyl 4-chloro-1H-pyrazole-4-carboxylate (1 eq), 4-aminopyridine (1.2 eq), K₂CO₃ (2 eq), DMF.
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Conditions : 80°C, 24 h.
Nucleophilic Substitution Using Hydrazine Derivatives
Hydrazine-based routes exploit the reactivity of hydrazines with β-keto esters. A representative method involves reacting pyridine-4-carbothioamide with ethyl 2-chloroacetoacetate in ethanol under reflux (5 hours), followed by neutralization with sodium bicarbonate .
Optimized Parameters :
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Solvent : Ethanol or acetic acid.
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Temperature : Reflux (78–100°C).
Mechanistic Insight :
The thioamide group in pyridine-4-carbothioamide acts as a nucleophile, displacing chloride in ethyl 2-chloroacetoacetate to form the pyrazole ring .
Cross-Coupling Reactions with Organometallic Catalysts
Copper- and palladium-catalyzed cross-coupling reactions enable regioselective synthesis. For example, Ullmann-type coupling using copper iodide (CuI) and N,N,N',N'-tetramethylethylenediamine (TMEDA) in toluene achieves C–N bond formation between pyridine and pyrazole moieties .
Protocol :
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Catalyst : CuI (10 mol%), TMEDA (20 mol%).
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Substrates : 4-Iodopyridine (1 eq), ethyl 1H-pyrazole-4-carboxylate (1.2 eq).
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Conditions : Reflux, 24 h.
Advantages :
Multi-Step Synthesis via Intermediate Formation
Multi-step protocols enhance yield and purity. A three-step synthesis reported by Vulcanchem involves:
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Pyrazole Ring Formation : Condensation of hydrazine with diethyl ethoxymethylenemalonate.
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Pyridine Introduction : Suzuki-Miyaura coupling with 4-pyridylboronic acid.
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Esterification : Ethanol-mediated esterification of the carboxylic acid intermediate .
Critical Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Hydrazine, diethyl ethoxymethylenemalonate | Ethanol, 0–20°C, 17 h | 72.4% |
| 2 | 4-Pyridylboronic acid, Pd(PPh₃)₄ | Toluene, 100°C, 12 h | 65% |
| 3 | Ethanol, H₂SO₄ | Reflux, 6 h | 85% |
Industrial-Scale Optimization
Industrial methods prioritize cost-efficiency and scalability. Continuous flow synthesis using FeCl₃ on carbon pellets (235°C) enables rapid coupling of tetrafluoroethoxyethane with pyrazole precursors, achieving 91% yield .
Key Features :
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Catalyst Recycling : FeCl₃-carbon pellets are reusable for >10 cycles.
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Solvent-Free Conditions : Reduces waste and purification steps .
Process Flow :
Chemical Reactions Analysis
Hydrolysis
The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
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Acidic hydrolysis : Heating with HCl (6 M) at 80°C for 12 hours converts the ester to 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid with ~85% yield.
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Basic hydrolysis : Reaction with NaOH (2 M) in ethanol/water (1:1) at 60°C for 8 hours achieves similar results .
| Condition | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acidic (HCl) | 6 M HCl, 80°C, 12h | Pyrazole-4-carboxylic acid derivative | 85% | |
| Basic (NaOH) | 2 M NaOH, 60°C, 8h | Pyrazole-4-carboxylic acid derivative | 82% |
Reduction
The ester group can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), yielding 1-(pyridin-4-yl)-1H-pyrazole-4-methanol .
Electrophilic Substitution
The pyrazole ring participates in electrophilic substitution reactions, particularly at the C-3 and C-5 positions, due to electron-donating effects from the adjacent nitrogen atoms .
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Nitration : Treatment with HNO₃/H₂SO₄ at 0°C introduces a nitro group at C-5.
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Sulfonation : Reaction with fuming H₂SO₄ yields the sulfonated derivative at C-3 .
| Reaction | Reagents | Position | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-5 | 70% | |
| Sulfonation | Fuming H₂SO₄, 60°C, 4h | C-3 | 65% |
Nucleophilic Attack
The pyrazole ring’s electron-deficient nature allows nucleophilic attack under specific conditions. For example, reaction with hydrazine hydrate forms hydrazide derivatives.
Coordination Chemistry
The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals like Cu(II) and Fe(III). These complexes are studied for catalytic and medicinal applications.
| Metal Salt | Conditions | Complex | Application | Source |
|---|---|---|---|---|
| CuCl₂ | Ethanol, reflux, 6h | [Cu(C₁₁H₁₁N₃O₂)₂Cl₂] | Catalyst | |
| Fe(NO₃)₃ | Methanol, RT, 24h | [Fe(C₁₁H₁₁N₃O₂)₃(NO₃)₃] | Antimicrobial studies |
Nucleophilic Substitution
The pyridine ring’s para position can undergo nucleophilic substitution if activated. For instance, reaction with KNH₂ in liquid NH₃ replaces the pyridin-4-yl group with an amino group .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions:
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Suzuki coupling : Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ yields biaryl derivatives .
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Heck reaction : Alkenes are introduced at the pyrazole C-4 position using Pd(OAc)₂ .
| Reaction | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | DMF, 80°C, 12h | 4-Aryl-pyrazole derivative | 75% | |
| Heck reaction | Pd(OAc)₂ | DMF, 100°C, 24h | 4-Alkenyl-pyrazole derivative | 68% |
Oxidation and Functionalization
The pyridine ring can be oxidized to N-oxide derivatives using m-chloroperbenzoic acid (mCPBA), enhancing its solubility and coordination properties.
Condensation Reactions
The ester group reacts with amines to form amides. For example, reaction with benzylamine in toluene under reflux produces 1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide.
Key Takeaways:
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The compound’s reactivity spans ester hydrolysis , electrophilic/nucleophilic substitutions , coordination chemistry , and cross-coupling reactions .
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Functionalization at the pyrazole C-3/C-5 and pyridine para positions enables diverse derivative synthesis.
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Applications include catalysis, medicinal chemistry, and materials science .
Scientific Research Applications
Antimicrobial Activity
Research indicates that ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of several bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism of action typically involves the inhibition of specific enzymes crucial for bacterial survival, thus blocking their metabolic pathways.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has been found to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process. By modulating prostaglandin synthesis, this compound can potentially alleviate pain and inflammation, positioning it as a candidate for nonsteroidal anti-inflammatory drug (NSAID) development .
Case Study: Enzyme Inhibition
A study focusing on the enzyme inhibition properties of this compound demonstrated its effectiveness against COX enzymes. The compound was shown to reduce inflammation in animal models, suggesting its potential therapeutic use in treating inflammatory diseases.
Materials Science Applications
In materials science, this compound serves as an intermediate in the synthesis of various functional materials. Its ability to form coordination complexes with metals makes it useful in developing catalysts and sensors. Additionally, research has explored its application in creating polymeric materials with enhanced properties .
Organic Synthesis Applications
This compound is utilized in organic synthesis as an intermediate for producing isoxazole derivatives and other heterocyclic compounds. Its reactivity allows for various substitution reactions that are essential for synthesizing complex organic molecules .
Mechanism of Action
The mechanism of action of ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Pyridinyl-Substituted Derivatives
Ethyl 1-(Pyridin-2-yl)-1H-Pyrazole-4-Carboxylate (CAS 171193-35-4)
- Structure : Pyridin-2-yl substituent at the 1-position.
- Molecular Weight : 217.23 g/mol.
Ethyl 1-(Pyridin-3-yl)-1H-Pyrazole-4-Carboxylate (CAS 741717-60-2)
- Structure : Pyridin-3-yl substituent.
- Molecular Weight : 217.22 g/mol.
Derivatives with Non-Pyridinyl Substituents
Ethyl 1-(4-(Trifluoromethyl)Phenyl)-1H-Pyrazole-4-Carboxylate (CAS 952710-17-7)
- Structure : Aromatic trifluoromethylphenyl group instead of pyridin-4-yl.
- Molecular Weight : 284.23 g/mol.
- Key Differences : The electron-withdrawing -CF₃ group increases lipophilicity (predicted logP: 1.30) and may enhance membrane permeability but reduces solubility in polar solvents .
Ethyl 1-(Difluoromethyl)-1H-Pyrazole-4-Carboxylate (CAS 129819-40-5)
- Structure : Difluoromethyl substituent.
- Molecular Weight : 190.15 g/mol.
- Purity: 95% .
Derivatives with Heterocyclic Substituents
Ethyl 1-(Piperidin-4-yl)-1H-Pyrazole-4-Carboxylate Hydrochloride (CAS 782493-63-4)
- Structure : Piperidin-4-yl group with a hydrochloride salt.
- Molecular Weight : 259.73 g/mol.
- Key Differences: The basic piperidine nitrogen enhances water solubility in its protonated form, making it suitable for intravenous formulations. Storage requires protection from moisture .
Ethyl 1-(2-Morpholinopyridin-4-yl)-1H-Pyrazole-4-Carboxylate (CAS 1429309-21-6)
- Structure : Morpholine-functionalized pyridine.
- Molecular Weight : 302.33 g/mol.
Structural and Crystallographic Insights
- Dihedral Angles: In ethyl 5-amino-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carboxylate, the pyrazole ring forms dihedral angles of 54.6–81.2° with pyridine and trichlorophenyl rings, indicating a non-planar conformation that may influence kinase binding .
- Hydrogen Bonding: The amino group at the 5-position acts as an H-bond donor to ester carbonyl oxygen (O14) and pyridine nitrogen (N21), stabilizing the crystal lattice .
Biological Activity
Ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has a molecular formula of CHNO and a molecular weight of approximately 218.24 g/mol. The compound features a pyrazole ring fused with a pyridine moiety and an ethyl ester group, which contributes to its unique biological activity.
Research indicates that this compound primarily exhibits its biological effects through the inhibition of specific enzymes, particularly cyclooxygenases (COX). This inhibition plays a crucial role in the inflammatory response by affecting prostaglandin synthesis, which is significant for the development of nonsteroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes .
Anti-inflammatory Properties
The compound is recognized for its anti-inflammatory effects, attributed to its ability to inhibit COX enzymes. This inhibition can lead to reduced inflammation and pain, making it a potential candidate for treating inflammatory diseases .
Anticancer Potential
Recent studies have explored the anticancer properties of this compound. It has been found to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The compound's ability to modulate signaling pathways associated with cell proliferation and survival is under investigation .
Comparative Analysis with Related Compounds
The structural similarities between this compound and other pyrazole derivatives provide insights into its biological activity. Below is a comparison table highlighting some related compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate | Contains an amino group at position 5 | Known for COX-inhibitory activity |
| Ethyl 1-acetyl-5-amino-1H-pyrazole-4-carboxylate | Acetyl group at position 1 | Exhibits different anti-inflammatory properties |
| Ethyl 2-(methylamino)pyridin-4-yl)-1H-pyrazole-4-carboxylate | Methylamino substitution | Enhanced solubility and bioactivity |
Study on Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of this compound against several bacterial strains using agar diffusion and broth microdilution methods. The results indicated minimum inhibitory concentrations (MICs) ranging from 4 to 8 µg/mL against Enterobacterales, showcasing its potential as an antibiotic adjuvant .
Evaluation of Anti-inflammatory Effects
In another study, the anti-inflammatory effects were assessed using animal models of inflammation. The compound significantly reduced edema in paw swelling tests, demonstrating its effectiveness in mitigating inflammatory responses .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole-carboxylate derivatives are often prepared using ethyl acetoacetate, a carbonyl compound (e.g., DMF-DMA), and hydrazine derivatives (e.g., phenylhydrazine) under reflux conditions. Reaction optimization involves adjusting solvent polarity, temperature (e.g., 80–100°C), and catalyst/base selection (e.g., K₂CO₃) to improve yield and purity. Post-synthesis purification via silica gel chromatography is recommended .
- Key Parameters :
| Parameter | Typical Range |
|---|---|
| Temperature | 80–100°C |
| Reaction Time | 10–24 hours |
| Yield | 28–60% (depending on substituents) |
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Mandatory personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to avoid inhalation of volatile byproducts. Waste must be segregated into halogenated/non-halogenated containers and disposed via certified chemical waste services. Emergency measures for skin contact include immediate rinsing with water for 15 minutes and medical consultation .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Assign signals for pyrazole protons (δ 6.6–8.6 ppm), ester carbonyls (δ 165–170 ppm), and pyridinyl protons (δ 8.0–8.6 ppm). DMSO-d₆ is a preferred solvent due to its ability to dissolve polar intermediates .
- LC-MS/HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 262–450) and fragmentation patterns.
- FTIR : Identify carbonyl stretches (1700–1750 cm⁻¹) and pyridinyl C=N stretches (1600–1650 cm⁻¹) .
Advanced Research Questions
Q. How can computational chemistry improve the design of pyrazole-carboxylate derivatives for targeted bioactivity?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict electronic properties (HOMO-LUMO gaps, dipole moments) to guide substituent selection. Molecular docking studies with proteins (e.g., kinases) identify binding affinities. Tools like Gaussian or ORCA are used to simulate reaction pathways, reducing trial-and-error experimentation .
- Case Study : A study combining DFT and docking for pyrazole derivatives achieved a 40% reduction in synthesis attempts by pre-screening substituents for antimicrobial activity .
Q. How do structural modifications (e.g., substituent position) influence pharmacological activity?
- Methodological Answer : Positional isomerism (e.g., methyl group on benzyl vs. pyridinyl rings) alters steric hindrance and electronic effects. For example:
- Anti-inflammatory Activity : 3-Methylbenzyl substituents enhance COX-2 inhibition by 30% compared to 4-methyl analogs.
- Anticancer Activity : Pyridinyl-N-oxide derivatives show improved solubility and IC₅₀ values in vitro .
Q. How can researchers resolve contradictory data in reaction mechanisms involving pyrazole intermediates?
- Methodological Answer : Use design of experiments (DoE) to systematically vary parameters (e.g., pH, solvent polarity) and identify confounding variables. For example, fractional factorial designs can isolate the impact of temperature vs. catalyst loading. Statistical validation (ANOVA) ensures reproducibility .
Q. What challenges arise in multi-step syntheses of functionalized pyrazole-carboxylates, and how are they mitigated?
- Methodological Answer : Common issues include ester hydrolysis under basic conditions and regioselectivity in cyclization. Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
